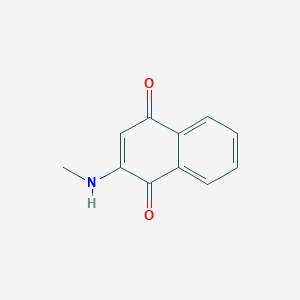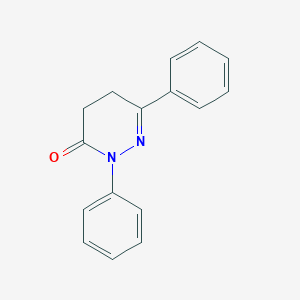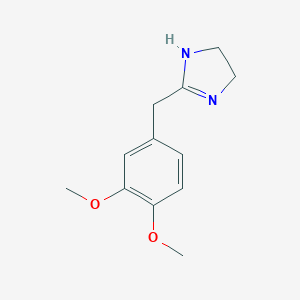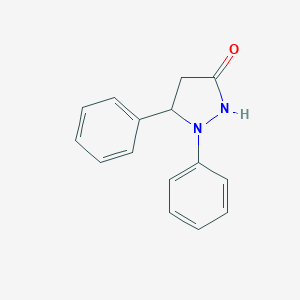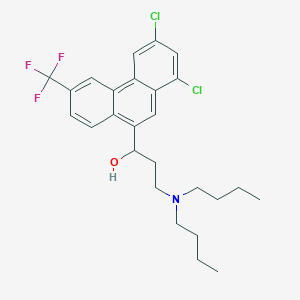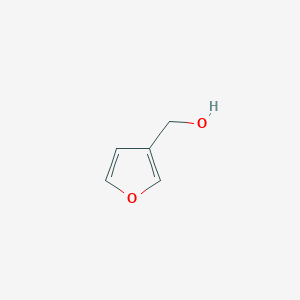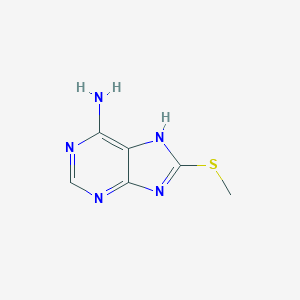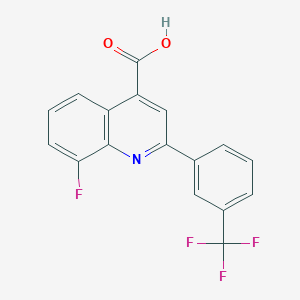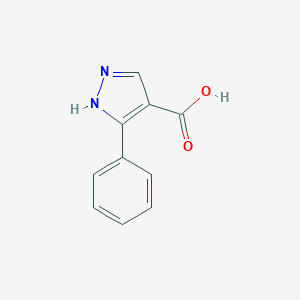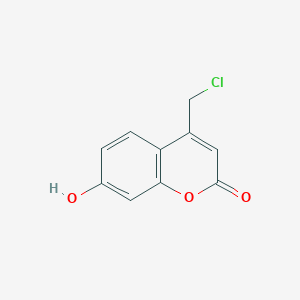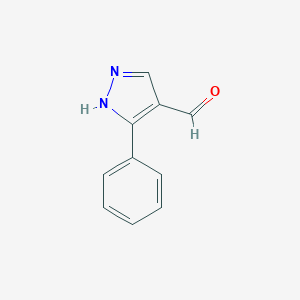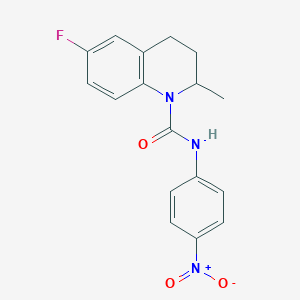
6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is a chemical compound that has gained a lot of attention in the scientific research community due to its potential applications in medicine and drug development. This compound belongs to the quinoline family and is known for its unique chemical properties that make it an interesting target for drug design and development.
Mechanism Of Action
The mechanism of action of 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide involves the inhibition of various enzymes and receptors that are involved in disease pathways. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of the receptor tyrosine kinase, which is involved in various signaling pathways that are implicated in cancer.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide are largely dependent on the specific enzyme or receptor that it targets. For example, inhibition of topoisomerase II can lead to DNA damage and cell death, while inhibition of receptor tyrosine kinase can lead to the inhibition of various signaling pathways that are implicated in cancer.
Advantages And Limitations For Lab Experiments
One of the major advantages of 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is its potent inhibitory activity against a range of enzymes and receptors. This makes it an interesting target for drug design and development. However, one of the limitations of this compound is that its synthesis is complex and requires the use of various reagents and solvents, which can be expensive and time-consuming.
Future Directions
There are several future directions for research on 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide. One potential avenue of research is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and infectious diseases. Additionally, further studies are needed to elucidate the specific mechanisms of action of this compound and to identify potential targets for drug design and development. Finally, there is a need for the development of more efficient and cost-effective methods for the synthesis of this compound, which could facilitate its use in drug development.
Synthesis Methods
The synthesis of 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide involves a multi-step process that requires the use of various reagents and solvents. The most commonly used method for synthesizing this compound involves the reaction of 2-methyl-3-aminoquinoline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with fluoroacetic acid and subsequently cyclized to form the final product.
Scientific Research Applications
The unique chemical properties of 6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide make it an interesting target for drug design and development. Various studies have shown that this compound exhibits potent inhibitory activity against a range of enzymes and receptors that are involved in various disease pathways.
properties
CAS RN |
6429-37-4 |
|---|---|
Product Name |
6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Molecular Formula |
C17H16FN3O3 |
Molecular Weight |
329.32 g/mol |
IUPAC Name |
6-fluoro-2-methyl-N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C17H16FN3O3/c1-11-2-3-12-10-13(18)4-9-16(12)20(11)17(22)19-14-5-7-15(8-6-14)21(23)24/h4-11H,2-3H2,1H3,(H,19,22) |
InChI Key |
DSUONPYYEYDFTJ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(N1C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)F |
Canonical SMILES |
CC1CCC2=C(N1C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)
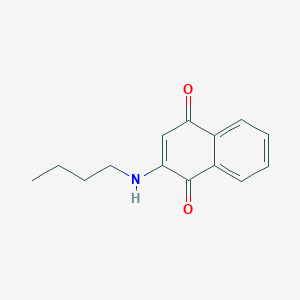
![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)
